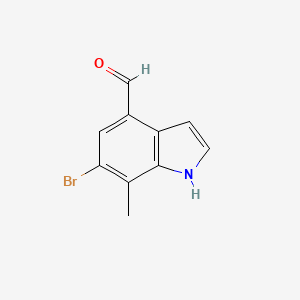
Lenalidomide-PEG3-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG3-C2-azide is a functionalized cereblon ligand used primarily in the field of targeted protein degradation. It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands . This compound is a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used in research and development to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-C2-azide involves multiple steps, starting with the preparation of lenalidomide, followed by the attachment of the PEG linker and the azide group. The key steps include:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate in the presence of a chlorine-free solvent like methyl acetate.
Cyclization: The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
Reduction: The reduction of the nitro group using iron powder and ammonium chloride.
PEGylation: The attachment of the PEG linker to lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental safety. Key considerations include the use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The PEG linker allows for conjugation to various biomolecules, enhancing solubility and stability.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions involving the azide group.
Reducing Agents: Such as iron powder and ammonium chloride for the reduction of nitro groups.
Solvents: Methyl acetate for bromination and dimethylformamide (DMF) for cyclization reactions
Major Products Formed
Scientific Research Applications
Lenalidomide-PEG3-C2-azide is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mechanism of Action
Lenalidomide-PEG3-C2-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and azide group enable the conjugation of lenalidomide to various target ligands, enhancing its versatility in targeting different proteins .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide-4’-PEG3-azide: Another functionalized cereblon ligand with similar properties.
Amino-PEG3-azide: A bifunctional PEG linker containing an amino group and an azide group.
Uniqueness
Lenalidomide-PEG3-C2-azide is unique due to its specific combination of lenalidomide, PEG linker, and azide group, which allows for targeted protein degradation through PROTAC technology . Its ability to conjugate with various ligands makes it a versatile tool in research and drug development .
Properties
Molecular Formula |
C21H28N6O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H28N6O6/c22-26-24-7-9-32-11-13-33-12-10-31-8-6-23-17-3-1-2-15-16(17)14-27(21(15)30)18-4-5-19(28)25-20(18)29/h1-3,18,23H,4-14H2,(H,25,28,29) |
InChI Key |
VTBUBJKNPABXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
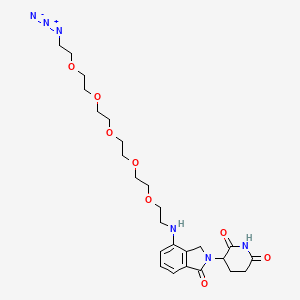
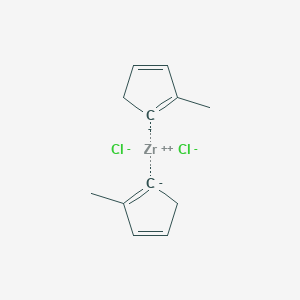
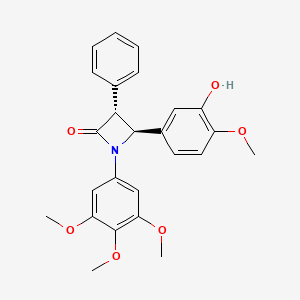
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
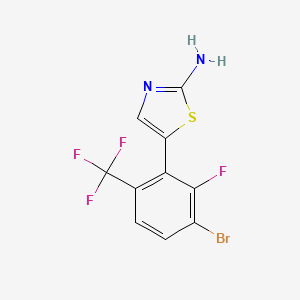
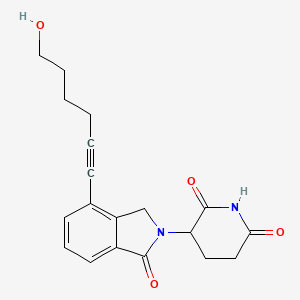
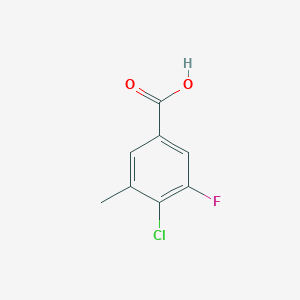

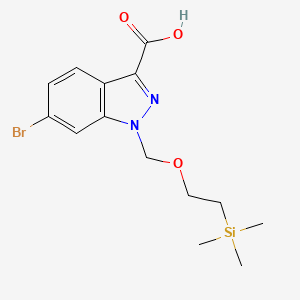
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
